molecular formula C19H18ClF3N4O3 B611614 (S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide CAS No. 1073616-61-1

(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide

Cat. No.: B611614
CAS No.: 1073616-61-1
M. Wt: 442.8 g/mol
InChI Key: BMWVHVOIXZOJTJ-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of V116517 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving pyridine derivatives and other organic reagents .

Industrial Production Methods

Industrial production methods for V116517 are not widely available in the public domain. The compound is typically produced in research laboratories and pharmaceutical companies under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

V116517 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving V116517 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of V116517 .

Scientific Research Applications

V116517 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of transient receptor potential vanilloid antagonists.

    Biology: Investigated for its effects on neuronal signaling and pain pathways.

    Medicine: Explored for its potential therapeutic applications in pain management, particularly in conditions like osteoarthritis and postherpetic neuralgia.

    Industry: Utilized in the development of new pain management drugs and formulations.

Mechanism of Action

V116517 exerts its effects by antagonizing the transient receptor potential vanilloid (TRPV1) channel. This channel is known for its sensitivity to capsaicin, heat, and low pH. By inhibiting the activity of TRPV1, V116517 effectively reduces pain signals transmitted by sensory neurons. The compound shows high selectivity for TRPV1 and does not significantly affect other related channels such as TRPV3 and TRPV4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of V116517

V116517 is unique due to its high oral bioavailability and potent activity in inhibiting both capsaicin and acid-induced currents. It also exhibits fast-off kinetics for antagonism of TRPV1, making it a valuable compound for pain research .

Properties

CAS No.

1073616-61-1

Molecular Formula

C19H18ClF3N4O3

Molecular Weight

442.8 g/mol

IUPAC Name

4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)8-25-17(14)11-3-5-27(6-4-11)18(30)26-16-2-1-13(9-24-16)19(21,22)23/h1-3,7-9,15,28-29H,4-6,10H2,(H,24,26,30)/t15-/m1/s1

InChI Key

BMWVHVOIXZOJTJ-OAHLLOKOSA-N

Isomeric SMILES

C1CN(CC=C1C2=C(C=C(C=N2)[C@@H](CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F

SMILES

C1CN(CC=C1C2=C(C=C(C=N2)C(CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=N2)C(CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

V-116517;  V116517;  V 116517

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide
Reactant of Route 3
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide
Reactant of Route 4
Reactant of Route 4
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide
Reactant of Route 5
Reactant of Route 5
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide
Reactant of Route 6
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide

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